

literature review of 3-Iodo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-4,5-dimethoxybenzaldehyde

Cat. No.: B1587035

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An In-Depth Technical Guide to **3-Iodo-4,5-dimethoxybenzaldehyde**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-Iodo-4,5-dimethoxybenzaldehyde**, a key aromatic intermediate. We will delve into its chemical identity, synthesis, reactivity, and critical applications, particularly its role as a versatile building block in the development of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this compound's utility and handling.

Core Compound Identity and Properties

3-Iodo-4,5-dimethoxybenzaldehyde, also known as 5-Iodo-veratraldehyde, is a polysubstituted aromatic aldehyde.^{[1][2]} Its structure is characterized by a benzaldehyde core with two adjacent methoxy groups and an iodine atom, which imparts unique reactivity and makes it a valuable precursor in organic synthesis.^{[3][4]}

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C5 -- I;  
  
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Physicochemical and Spectroscopic Data Summary

A summary of the key physical, chemical, and regulatory identifiers for this compound is provided below. This data is essential for experimental planning, safety assessment, and regulatory compliance.

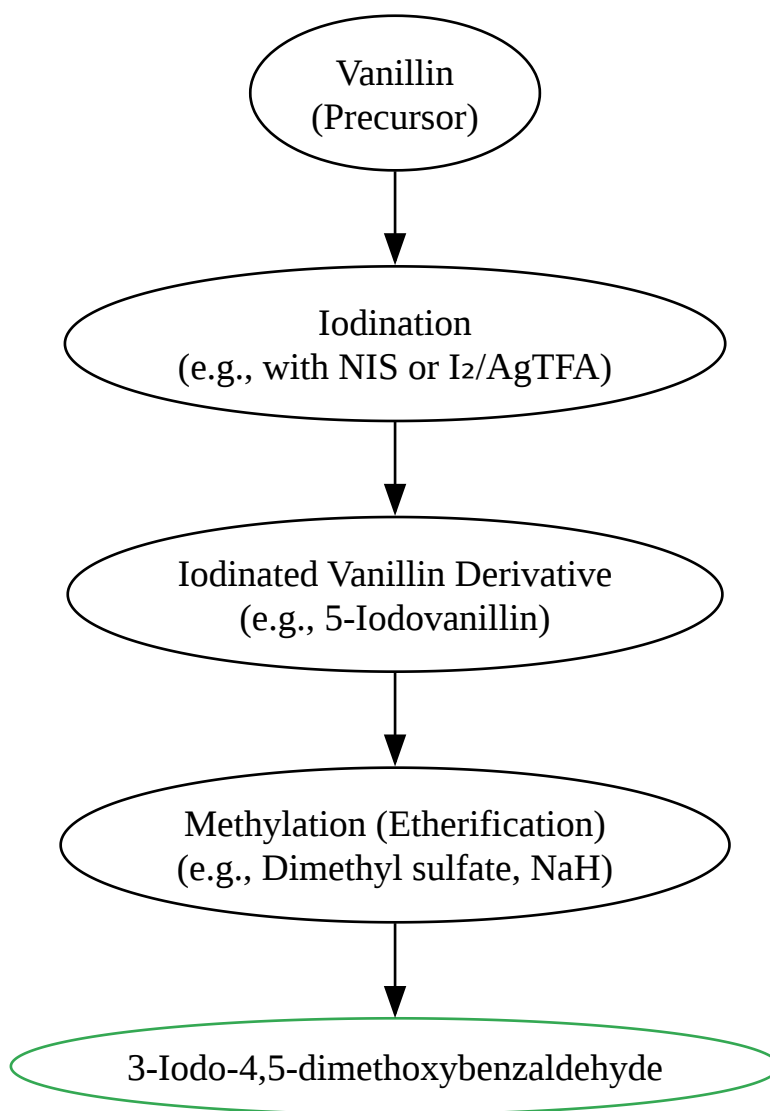
Property	Value	Source(s)
CAS Number	32024-15-0	[1] [5] [6] [7]
Molecular Formula	C ₉ H ₉ IO ₃	[1] [5] [8]
Molecular Weight	292.07 g/mol	[1] [5] [8]
Melting Point	68-72 °C	[2] [6]
Appearance	Powder / Crystals	[3] [6]
Purity	Typically ≥97%	[3] [9]
Solubility	Soluble in DMSO	[10]
SMILES	<chem>COC1=C(OC)C(I)=CC(C=O)=C1</chem>	[1] [8]
InChIKey	MVPNBXPAUYYZAF-UHFFFAOYSA-N	[1] [8]

Synthesis and Manufacturing Insights

The synthesis of **3-Iodo-4,5-dimethoxybenzaldehyde** typically begins with more readily available precursors, such as vanillin or its derivatives. A common synthetic strategy involves the iodination of a veratraldehyde-like scaffold.[\[11\]](#) One documented starting material is 3,4-dihydroxy-5-iodobenzaldehyde, which requires subsequent methylation of the two hydroxyl groups.[\[2\]](#)[\[4\]](#)

Conceptual Synthesis Workflow

The following diagram illustrates a logical pathway for the synthesis, highlighting the key chemical transformations required.



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Expert Commentary on Synthesis: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is often favored in laboratory settings for its mild reaction conditions and high regioselectivity. For the methylation step, a strong base like sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl groups, forming highly nucleophilic alkoxides that readily react with a methylating agent such as dimethyl sulfate or methyl iodide. This two-step process (iodination followed by etherification) is a robust method for accessing the target molecule with high purity.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Iodo-4,5-dimethoxybenzaldehyde** stems from the distinct reactivity of its three functional groups:

- **Aryl Iodide:** The carbon-iodine bond is the primary site for metal-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds, which is fundamental to building molecular complexity. It is particularly amenable to Suzuki, Heck, and Sonogashira couplings.[\[12\]](#)
- **Aldehyde:** The aldehyde group is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions, and can be oxidized to a carboxylic acid or reduced to an alcohol.
- **Dimethoxy Groups:** These electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of the molecule and its derivatives.

Core Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a pivotal intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and life sciences sectors.[\[3\]](#)

A. Synthesis of Combretastatin Analogs

A prominent application is in the synthesis of analogs of Combretastatin A-4, a potent natural product known for its tubulin polymerization inhibitory activity.[\[12\]](#) The aryl iodide moiety is leveraged in palladium-catalyzed cross-coupling reactions to construct the characteristic stilbene (or bi-aryl) core of these anticancer agents.[\[12\]](#)

B. Preparation of Stilbenes and Chloropeptins

Beyond combretastatins, it has been directly used in the preparation of various substituted stilbenes and is a key starting material for the total synthesis of complex natural products like chloropeptin I and chloropeptin II.[\[2\]](#)

Exemplary Experimental Protocol: Synthesis of Combretastatin Scaffolds

The following protocols, adapted from established methodologies, demonstrate the conversion of **3-Iodo-4,5-dimethoxybenzaldehyde** into a bi-aryl scaffold, a key step in synthesizing Combretastatin analogs.[\[12\]](#)

Protocol 1: Synthesis of **3-Iodo-4,5-dimethoxybenzaldehyde** Oxime

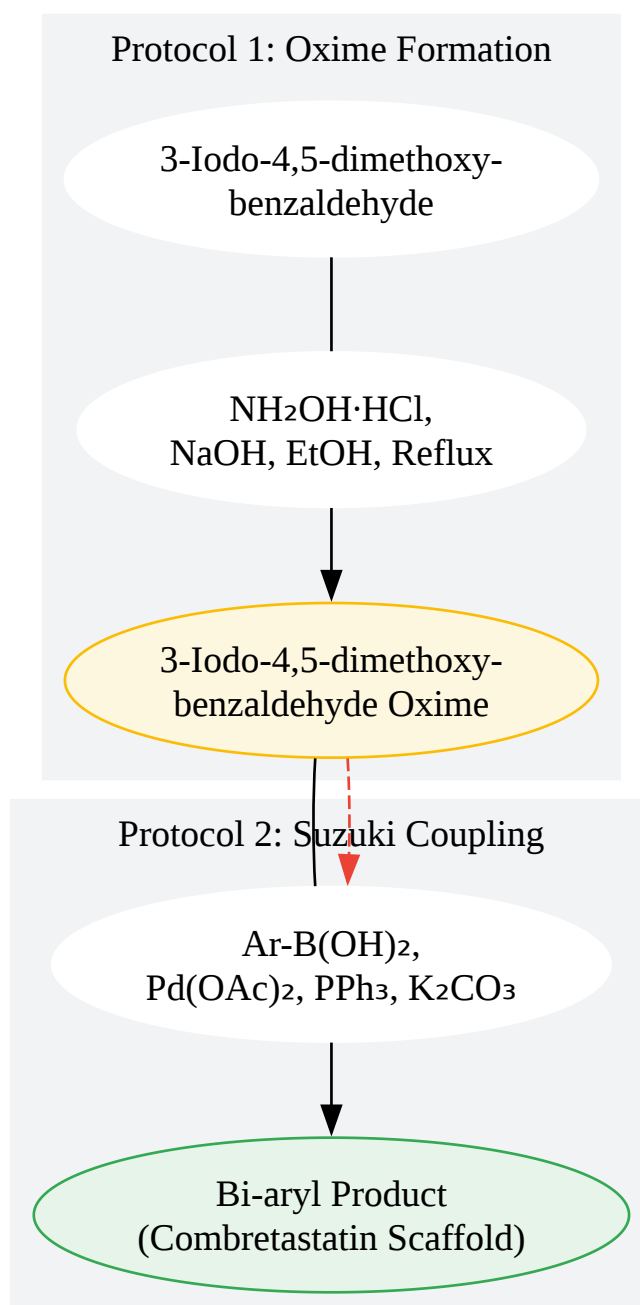
- Rationale: Converting the aldehyde to an oxime protects the aldehyde functionality and provides an alternative chemical handle for further modifications. The oxime itself can be a key structural element in the final target molecule.[\[12\]](#)
- Procedure:
 - Dissolve **3-Iodo-4,5-dimethoxybenzaldehyde** (1.0 eq) in ethanol.
 - Add hydroxylamine hydrochloride (1.2 eq) to the solution.
 - Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.[\[12\]](#)
 - Heat the mixture to reflux and monitor the reaction's completion using thin-layer chromatography (TLC).
 - Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
 - Precipitate the product by adding water and collect the solid by filtration.
 - Wash the solid with cold water and dry under a vacuum to yield the pure oxime.[\[12\]](#)

Protocol 2: Suzuki Cross-Coupling of the Oxime Intermediate

- Rationale: This step demonstrates the power of the aryl iodide group. A Suzuki reaction is used to form a new carbon-carbon bond with an arylboronic acid, creating the bi-aryl core structure common to many tubulin inhibitors.[\[12\]](#)
- Procedure:
 - In a round-bottom flask, combine the **3-Iodo-4,5-dimethoxybenzaldehyde** oxime (1.0 eq), a suitable arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq),

triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).[12]

- Evacuate and backfill the flask with an inert gas (e.g., Argon).
- Add a degassed 4:1 mixture of 1,4-dioxane and water.
- Heat the reaction to 80-100 °C and stir until TLC analysis indicates the consumption of the starting material.
- Cool the reaction, dilute it with ethyl acetate, and wash the organic layer with water and brine.[12]
- Dry the organic layer, concentrate, and purify the residue via column chromatography to obtain the coupled product.



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Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While specific toxicity data for the title compound may be limited, information from its precursors and related chemical classes provides a strong basis for safe handling protocols.[13]

Hazard Identification and Personal Protective Equipment (PPE)

The compound is known to cause skin, eye, and respiratory irritation.^{[1][14]} Therefore, stringent safety measures are mandatory.

Hazard Class	GHS Classification	Source(s)
Skin Irritation	Category 2 (H315: Causes skin irritation)	^{[8][14]}
Eye Irritation	Category 2 (H319: Causes serious eye irritation)	^{[8][14]}
Target Organ Toxicity	STOT SE 3 (H335: May cause respiratory irritation)	^{[8][14]}

Recommended PPE:

- Eye Protection: Chemical splash goggles and a face shield.^[13]
- Hand Protection: Nitrile gloves (minimum 5 mil thickness), inspected before use.^[13]
- Body Protection: A flame-retardant lab coat.^[13]
- Respiratory Protection: All handling of solids must be conducted in a certified chemical fume hood to prevent dust inhalation.^{[13][14]}

Handling and Storage:

- Handling: Avoid generating dust. Use appropriate tools for transfers. When making solutions, add the solid to the solvent slowly.^[13]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material is noted to be air and light-sensitive, so storage under an inert atmosphere (e.g., Argon) in a dark place is recommended.^{[1][2][6][14]}

Conclusion

3-Iodo-4,5-dimethoxybenzaldehyde is a high-utility intermediate whose value is defined by the strategic placement of its functional groups. The aryl iodide provides a reliable anchor for advanced cross-coupling reactions, while the aldehyde and methoxy groups offer further opportunities for synthetic elaboration. Its demonstrated role in the synthesis of potent bioactive molecules, such as combretastatin analogs, cements its importance for professionals in drug discovery and medicinal chemistry. Adherence to rigorous safety protocols is essential when handling this reactive and valuable compound.

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- To cite this document: BenchChem. [literature review of 3-Iodo-4,5-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587035#literature-review-of-3-iodo-4-5-dimethoxybenzaldehyde]

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